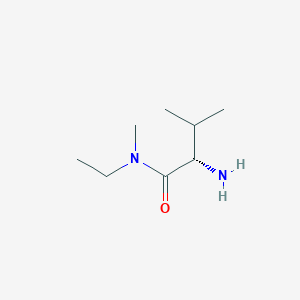

(2S)-2-amino-N-ethyl-N,3-dimethylbutanamide

Description

(2S)-2-Amino-N-ethyl-N,3-dimethylbutanamide is a chiral amide derivative characterized by a four-carbon backbone with an amide group at position 1. Key structural features include:

- Stereochemistry: An (S)-configured amino group at position 2.

- Substituents:

- N-Ethyl and N-methyl groups on the amide nitrogen.

- A methyl group at position 3.

- Molecular Formula: C₈H₁₇N₂O.

This compound is often utilized in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of protease inhibitors and other bioactive molecules . Its stereochemistry and branching influence its pharmacokinetic properties, such as metabolic stability and receptor binding.

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-5-10(4)8(11)7(9)6(2)3/h6-7H,5,9H2,1-4H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGKQYWOIRKPGK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-3-methylbutanoic acid.

Amidation Reaction: The amino acid is reacted with ethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide may involve:

Large-Scale Amidation: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.

Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and reduce production time.

Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Primary amines or alcohols.

Substitution: N-substituted amides.

Scientific Research Applications

Biological Applications

1. Pharmaceutical Research

(2S)-2-amino-N-ethyl-N,3-dimethylbutanamide has garnered attention in pharmaceutical research due to its potential as a building block for drug synthesis. It serves as an intermediate in the production of various bioactive molecules, particularly those targeting neurological and metabolic disorders. Its structural similarity to amino acids allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Neuroprotective Agents

Recent studies have demonstrated that derivatives of (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide exhibit neuroprotective effects in animal models of neurodegenerative diseases. Researchers synthesized several analogs and evaluated their efficacy in inhibiting neuronal apoptosis, showing promising results that warrant further investigation .

2. Agricultural Applications

The compound is also explored for its role in agriculture as a potential herbicide. It acts as an intermediate in the synthesis of imidazolinone herbicides, which are known for their effectiveness against a broad spectrum of weeds while being selective for certain crops.

Case Study: Imidazolinone Herbicides

Studies have indicated that imidazolinone compounds derived from (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide demonstrate high herbicidal activity with minimal impact on non-target plants. Field trials have shown significant reductions in weed populations without compromising crop yields .

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis; potential neuroprotective agents |

| Agriculture | Building block for herbicides; effective against various weed species |

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

2-Amino-3,3-dimethylbutanamide

- Structure : Lacks the N-ethyl group and has a dimethyl group at position 3.

- Applications: A key intermediate in synthesizing imidazolinone herbicides (e.g., imazethapyr) .

- Key Differences :

(2S)-2-Amino-N,N,3,3-tetramethylbutanamide

- Structure : Features N,N-dimethyl and 3,3-dimethyl groups.

- Higher symmetry may simplify synthesis but limit functional versatility .

Pharmaceutical Derivatives

(2S)-2-Amino-N-(phenylmethyl)-N,3-dimethylbutanamide

- Structure : Incorporates a benzyl group on the amide nitrogen.

- Applications: Used in asymmetric organocatalysis and drug discovery (e.g., antiviral agents) .

- Key Differences :

(2S)-2-Amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide

- Structure : Contains a dichlorinated benzyl group.

- Applications : Investigated for targeted therapies due to halogen-induced electronic effects.

- Key Differences :

Metabolic and Functional Variants

N-[(R)-1-(2,4-Dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide

- Structure: Cyano group at position 2 and a dichlorophenyl-ethyl chain.

- Applications : Studied as a fungicide (e.g., Delaus®) with stereospecific metabolism in rats .

- Key Differences: The cyano group enhances electrophilicity, influencing reactivity and toxicity. Dichlorophenyl substitution directs hepatic metabolism via cytochrome P450 enzymes .

Comparative Analysis Table

| Compound Name | Molecular Formula | MW | Key Substituents | Application | Key Property Differences |

|---|---|---|---|---|---|

| (2S)-2-Amino-N-ethyl-N,3-dimethylbutanamide | C₈H₁₇N₂O | 157.2 | N-Ethyl, N-Me, 3-Me | Pharmaceutical intermediate | Moderate logP (~2.1) |

| 2-Amino-3,3-dimethylbutanamide | C₆H₁₄N₂O | 130.2 | 3,3-Me₂ | Herbicide synthesis | Racemic, lower lipophilicity |

| (2S)-2-Amino-N,N,3,3-tetramethylbutanamide | C₈H₁₇N₂O | 157.2 | N,N-Me₂, 3,3-Me₂ | Catalysis | High steric hindrance |

| (2S)-2-Amino-N-(phenylmethyl)-N,3-dimethylbutanamide | C₁₃H₂₀N₂O | 220.3 | N-Benzyl, 3-Me | Antiviral agents | Aromatic binding affinity |

| N-[(R)-1-(2,4-Dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide | C₁₄H₁₆Cl₂N₂O | 305.2 | 2-CN, dichlorophenyl-ethyl | Fungicide | High metabolic stability |

Research Findings and Implications

- Stereochemistry : The (2S)-configuration in the target compound enhances specificity in protease inhibition, as seen in Pfizer’s nirmatrelvir .

- Substituent Effects :

- Synthetic Accessibility : The target compound’s synthesis is more complex than racemic agricultural analogs due to enantiomeric purity requirements .

Biological Activity

(2S)-2-amino-N-ethyl-N,3-dimethylbutanamide, commonly referred to as a derivative of an amino acid, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its unique structural properties lend it potential applications in various biological contexts, particularly in enzyme inhibition and therapeutic drug development. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide can be represented as follows:

- Molecular Formula : C₈H₁₇N₃O

- CAS Number : 1308930-90-6

- IUPAC Name : (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide

This compound features an amine group, which is crucial for its biological activity, particularly in interactions with enzymes and receptors.

The mechanism of action for (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its biological effects.

Enzyme Inhibition Studies

Research has indicated that (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide can inhibit certain enzymes involved in metabolic pathways. For instance:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : PTPs play a crucial role in insulin signaling. Compounds that inhibit these enzymes can enhance insulin sensitivity and glucose metabolism, making them potential candidates for treating Type II diabetes .

Case Study 1: Enzyme Inhibition

A recent study focused on the synthesis of amino acid derivatives aimed at inhibiting PTP1B. The study utilized docking simulations to predict the binding affinity of various compounds, including derivatives similar to (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide. Results indicated a strong potential for these compounds to selectively inhibit PTP1B over other phosphatases .

Case Study 2: Antitumor Activity

Another investigation explored the antitumor activity of amino acid derivatives against lymphoid leukemia models. Though not directly involving (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide, it highlights the potential of amino acid derivatives in cancer therapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| (2S)-2-amino-N-methyl-N,3-dimethylbutanamide | Methyl group instead of ethyl | Moderate enzyme inhibition |

| (2S)-2-amino-N-ethyl-N,3-dimethylpentanamide | Additional carbon in the backbone | Enhanced binding affinity |

| (2S)-2-amino-N-ethyl-N,3-dimethylhexanamide | Two additional carbons in the backbone | Potentially broader spectrum of activity |

This table illustrates how variations in structure can influence biological activity.

Q & A

Q. Q1. How can researchers synthesize (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide with stereochemical purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting from enantiomerically pure amino acids or their derivatives. For example:

- Step 1: Use (2S)-2-amino-3,3-dimethylbutanoic acid as a chiral precursor. Protect the amino group with a tert-butoxycarbonyl (Boc) group.

- Step 2: React with ethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.

- Step 3: Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the final compound.

Validate stereochemical integrity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. Q2. What analytical methods are recommended for characterizing (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze , , and 2D NMR (COSY, HSQC) to confirm regiochemistry and stereochemistry. Key signals include methyl groups (δ 0.8–1.2 ppm) and amide protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated : 158.1419 g/mol).

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. Q3. How does the stereochemistry of (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide influence its biological activity in receptor-binding studies?

Methodological Answer:

- Comparative Assays: Synthesize both (2S) and (2R) enantiomers and test in vitro against target receptors (e.g., GABA or NMDA receptors). Measure binding affinity () via radioligand displacement assays.

- Molecular Dynamics (MD) Simulations: Model interactions between the (2S)-enantiomer and receptor active sites to identify steric or electronic mismatches in the (2R)-form .

Q. Q4. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Meta-Analysis Framework: Systematically compare studies based on:

- Purity: Ensure tested batches were ≥98% pure (verified by HPLC).

- Experimental Conditions: Control variables like pH, solvent (DMSO vs. aqueous buffer), and temperature.

- Assay Type: Differentiate between cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).

Address discrepancies using statistical tools like Bland-Altman plots or principal component analysis (PCA) .

Q. Q5. What strategies are effective for quantifying (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Sample Prep: Extract compound from plasma/tissue via protein precipitation (acetonitrile) or solid-phase extraction (SPE).

- Ionization: Use electrospray ionization (ESI) in positive mode. Monitor transitions (e.g., m/z 159 → 142 for quantification).

- Validation: Follow FDA guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .

Q. Q6. How can researchers optimize enantioselective synthesis for industrial-scale production without violating academic-commercial boundaries?

Methodological Answer:

- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to enhance enantiomeric excess (ee).

- Continuous Flow Chemistry: Improve yield and reduce waste via microreactor systems.

- Green Chemistry Metrics: Track process mass intensity (PMI) and E-factor to align with sustainability goals without commercializing methods .

Specialized Methodological Challenges

Q. Q7. What are the best practices for studying the compound’s interaction with lipid bilayers or membrane proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips and measure binding kinetics (, ).

- Fluorescence Anisotropy: Label the compound with a fluorophore (e.g., FITC) and monitor changes in membrane fluidity.

- Molecular Docking: Use software like AutoDock Vina to predict binding modes with transmembrane domains .

Q. Q8. How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. Q9. What computational tools are suitable for predicting structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- QSAR Modeling: Use Schrödinger’s Maestro or OpenEye’s ROCS to correlate structural descriptors (e.g., logP, polar surface area) with activity.

- Free Energy Perturbation (FEP): Calculate relative binding free energies for derivatives in complex with targets .

Q. Q10. How to design a robust protocol for in vivo pharmacokinetic studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.